5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with glycine in the presence of a dehydrating agent to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained around 80-100°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) are used for esterification or amidation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies.
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological molecules. It can be used as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-(2-Nitrophenyl)-2-furoic acid
- 5-(2-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
- 5-(2-Nitrophenyl)-1,2-thiazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid has a unique oxazole ring that imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for forming various derivatives. Additionally, the carboxylic acid group provides a site for further functionalization, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
887408-17-5 |
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Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)7-5-11-17-9(7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |
InChI Key |
FNMMFOKHRPFPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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